molecular formula C18H21NO5 B5815820 dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No. B5815820
M. Wt: 331.4 g/mol
InChI Key: IUBMDZXVXMHSDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate, also known as DHI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHI is a pyridine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is not fully understood, but it is believed to be related to its ability to inhibit certain enzymes and receptors in the body. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to bind to the adenosine A1 receptor, a receptor that is involved in the regulation of blood flow and neurotransmitter release.
Biochemical and Physiological Effects:
dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. In vivo studies have shown that dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate reduces inflammation and oxidative stress in animal models of various diseases, including diabetes, atherosclerosis, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has several advantages for lab experiments, including its stability, solubility, and low toxicity. dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is stable under normal laboratory conditions and is soluble in a variety of organic solvents. Additionally, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one limitation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate is its relatively high cost compared to other pyridine derivatives, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate. One direction is the development of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate derivatives with improved potency and selectivity for specific targets, such as COX-2 or HDACs. Another direction is the investigation of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a potential treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to reduce oxidative stress and inflammation in the brain. Additionally, the use of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate as a building block for supramolecular materials and as a catalyst for organic reactions is an area of research that has the potential to yield significant advances in material science and catalysis.

Synthesis Methods

Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate can be synthesized using various methods, including the Hantzsch reaction, the Gewald reaction, and the Mannich reaction. The Hantzsch reaction involves the condensation of two molecules of ethyl acetoacetate with one molecule of 3-hydroxybenzaldehyde and one molecule of ammonium acetate in the presence of acetic acid and ethanol. The Gewald reaction involves the condensation of ethyl cyanoacetate with 3-hydroxybenzaldehyde and elemental sulfur in the presence of potassium carbonate and dimethylformamide. The Mannich reaction involves the condensation of 3-hydroxybenzaldehyde with diethyl malonate and isopropylamine in the presence of acetic acid and ethanol. The synthesis method used depends on the desired yield and purity of dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate.

Scientific Research Applications

Dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as an anti-inflammatory, anti-cancer, and anti-diabetic agent. In material science, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been studied for its potential as a dye for solar cells and as a building block for supramolecular materials. In catalysis, dimethyl 4-(3-hydroxyphenyl)-1-isopropyl-1,4-dihydro-3,5-pyridinedicarboxylate has been investigated for its potential as a catalyst for various organic reactions.

properties

IUPAC Name

dimethyl 4-(3-hydroxyphenyl)-1-propan-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-11(2)19-9-14(17(21)23-3)16(15(10-19)18(22)24-4)12-6-5-7-13(20)8-12/h5-11,16,20H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBMDZXVXMHSDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(C(=C1)C(=O)OC)C2=CC(=CC=C2)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.